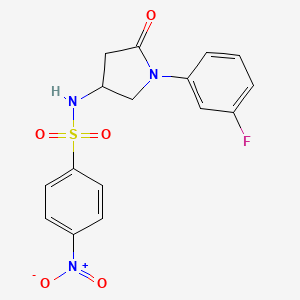
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a fluorophenyl group (a phenyl ring with a fluorine atom attached), and a nitrobenzenesulfonamide group (a benzene ring with a nitro group and a sulfonamide group attached) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions such as amidation . The synthesis of these types of compounds often involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
One study conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including closely related compounds, to predict their inhibition efficiencies on iron corrosion. The results indicated that these compounds exhibit favorable adsorption behaviors and corrosion inhibition properties on iron surfaces, which were consistent with experimental data (Kaya et al., 2016).
Synthetic Chemistry Applications
Another research effort focused on the synthesis and characterization of new sulfonamide molecules, employing techniques such as Single Crystal X-ray Diffraction (SCXRD) and spectroscopic methods for structure elucidation. This study not only contributed to the field of synthetic chemistry but also provided insights into the electronic properties and potential applications of these compounds (Murthy et al., 2018).
Biochemical Probes and Fluorination Agents
Research has also explored the use of N-fluorobenzenesulfonimide derivatives, similar in function to the compound of interest, as fluorinating agents. These studies have been pivotal in developing methodologies for the selective fluorination of organic molecules, offering valuable tools for the synthesis of fluorinated compounds with potential pharmaceutical applications (Li et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c17-11-2-1-3-14(8-11)19-10-12(9-16(19)21)18-26(24,25)15-6-4-13(5-7-15)20(22)23/h1-8,12,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNHADEBMLLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)
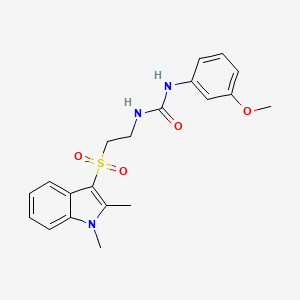
![2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2887978.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2887982.png)
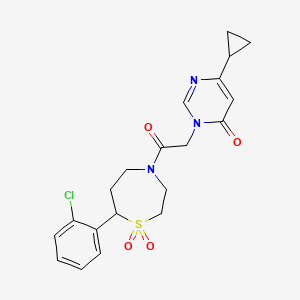
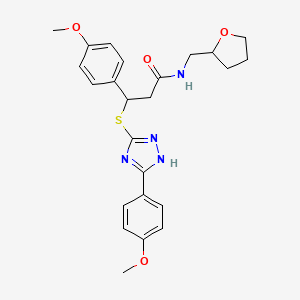
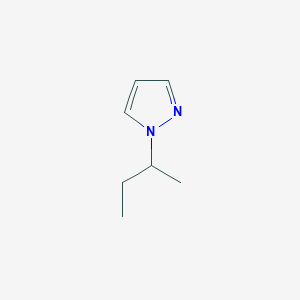

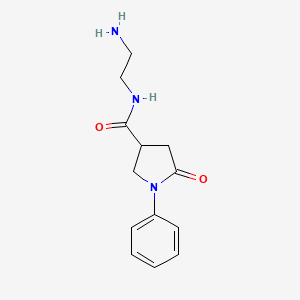
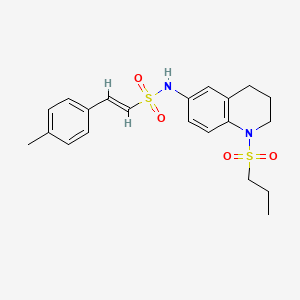

![3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2887997.png)